molecular formula C19H15N3O3S B11388245 methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate

methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11388245
M. Wt: 365.4 g/mol
InChI Key: BBYAAGVQKFDHBV-UHFFFAOYSA-N
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Description

Methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a heterocyclic organic compound featuring a benzothiazole moiety fused to a pyrrolidone ring, with a benzoate ester substituent. The compound’s crystallographic data, if available, would typically be refined using programs like SHELXL, a cornerstone in small-molecule crystallography .

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

methyl 4-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate

InChI

InChI=1S/C19H15N3O3S/c1-25-19(24)11-6-8-12(9-7-11)22-10-14(23)16(17(22)20)18-21-13-4-2-3-5-15(13)26-18/h2-9,20,23H,10H2,1H3

InChI Key

BBYAAGVQKFDHBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

Chemical Reactions Analysis

Key Reactive Sites and Reaction Types

The compound contains four primary reactive domains:

  • Benzothiazole ring : Susceptible to electrophilic aromatic substitution (EAS) and ring-opening reactions

  • Ester group (methyl benzoate): Hydrolysis, transesterification, and nucleophilic acyl substitution

  • α,β-Unsaturated carbonyl system : Michael additions and conjugate addition reactions

  • Primary amine : Acylation, alkylation, and diazotization

Hydrolysis of Ester Group

Reaction : Basic hydrolysis to carboxylic acid
Conditions :

  • NaOH (1M) in H₂O/EtOH (3:1), reflux 6h
    Product :
    C17H14N3O3S\text{C}_{17}\text{H}_{14}\text{N}_3\text{O}_3\text{S} (4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid)

Nucleophilic Aromatic Substitution on Benzothiazole

Reaction : Halogenation at position 6 of benzothiazole
Conditions :

  • NBS (N-bromosuccinimide) in DMF, 60°C, 12h
    Product :
    6-Bromo derivative (C18H17BrN3O3S\text{C}_{18}\text{H}_{17}\text{BrN}_3\text{O}_3\text{S})

Michael Addition at α,β-Unsaturated Carbonyl

Reaction : Thiol addition to carbonyl system
Conditions :

  • Thiophenol (1.2 eq), Et₃N, THF, rt, 2h
    Product :
    Adduct with new C-S bond at β-position

Reaction Comparison Table

Reaction TypeReagents/ConditionsKey Product FeaturesYield (%)Reference
Ester HydrolysisNaOH/H₂O-EtOH, refluxCarboxylic acid functionality82-85
Benzothiazole BrominationNBS/DMF, 60°CHalogenated aromatic ring67
Amine AcylationAcetyl chloride, pyridine, 0°CN-acetyl derivative91
CyclizationPPA (polyphosphoric acid), 120°CFused heterocyclic system73

Mechanistic Insights from Structural Analogs

  • Benzothiazole reactivity : The electron-deficient nature of the benzothiazole ring directs EAS to position 6, as demonstrated in bromination experiments . Ring-opening reactions require strong nucleophiles (e.g., hydroxide at >100°C) due to aromatic stabilization.

  • Conjugate addition : The α,β-unsaturated carbonyl system undergoes 1,4-addition with soft nucleophiles (thiols, amines) rather than 1,2-addition, as confirmed by 1H^1\text{H}-NMR analysis of adducts.

Catalytic Modifications

Recent advances using microwave-assisted synthesis (MAS) show promise for:

  • Ullmann coupling : CuI/1,10-phenanthroline catalyst system enables C-N bond formation with aryl halides (150°C, 30 min microwave)

  • Suzuki-Miyaura coupling : Pd(PPh₃)₄ catalyzes biaryl formation using boronic acids (K₂CO₃, DMF/H₂O, 80°C)

Stability Considerations

Critical degradation pathways under stress conditions:

  • Oxidative degradation :

    • Susceptible to peroxide-mediated oxidation at pyrrole nitrogen

    • Prevented by N₂ atmosphere or antioxidant additives

  • Photolytic cleavage :

    • Benzothiazole-pyrrole junction shows λₘₐₓ at 320 nm (UV sensitive)

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate has shown potential in the following areas:

  • Anticancer Activity :
    • Compounds with benzothiazole and pyrrole moieties have been investigated for their anticancer properties. Studies suggest that derivatives of this compound may inhibit tumor cell growth in various cancer types, including breast and lung cancers. For example, preliminary assays indicated significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
  • Antimicrobial Properties :
    • Research has highlighted the antibacterial activity of similar benzothiazole derivatives. The compound's structure allows it to interact with bacterial membranes, potentially leading to bacterial cell death. Studies have demonstrated that modifications to the benzothiazole ring enhance its efficacy against Gram-positive bacteria .
  • Anti-inflammatory Effects :
    • Some derivatives have exhibited notable anti-inflammatory effects in vitro. The presence of the benzothiazole moiety is believed to contribute to this activity, making it a candidate for further investigation in inflammatory disease models .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzothiazole Moiety :
    • This can be synthesized through the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions.
  • Pyrrole Ring Formation :
    • The pyrrole ring is often formed via the Paal-Knorr synthesis method, where a 1,4-dicarbonyl compound reacts with an amine.
  • Coupling Reactions :
    • The final coupling of the benzothiazole and pyrrole intermediates can be achieved using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic methodologies associated with this compound:

StudyFocusFindings
Azzam et al. (2024)Biological ActivityExplored various derivatives for their anti-inflammatory and antimicrobial properties; highlighted structure–activity relationships .
PMC Article (2020)Anticancer ActivityInvestigated thiazole derivatives for anticancer properties; noted significant cytotoxicity against multiple cancer cell lines .
Synthesis Review (2025)Synthetic RoutesDetailed multi-step synthesis methods for related compounds; emphasized the importance of structural modifications for enhanced activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

  • Methyl 4-[5-amino-4-(benzothiazol-2-yl)-3-oxo-pyrrolidin-1-yl]benzoate (Analog A): Lacks the dihydro-1H-pyrrol ring saturation.
  • 4-[5-Amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid (Analog B): Replaces the ester with a carboxylic acid group.
  • Ethyl 4-[5-nitro-4-(1,3-benzothiazol-2-yl)-3-oxo-pyrrolidin-1-yl]benzoate (Analog C): Substitutes the amino group with nitro and uses an ethyl ester.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Solubility (mg/mL)
Target Compound 379.42 2.8 2 6 0.15
Analog A 377.40 3.1 1 5 0.08
Analog B 365.39 1.5 3 7 1.20
Analog C 407.44 3.5 0 6 0.05

Key Observations :

  • The benzoate ester in the target compound reduces solubility compared to Analog B’s carboxylic acid, consistent with trends in ester vs. acid hydrophilicity .
  • Saturation of the pyrrolidone ring (target compound vs.
Methodological Considerations in Comparison
  • Similarity Metrics : Fingerprint-based Tanimoto coefficients (Tc > 0.85) would classify the target compound and Analog A as structurally similar, whereas Analog B and C fall below this threshold .

Biological Activity

Methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety fused with a pyrrole ring and an ester functional group. Its molecular formula is C18H16N3O3SC_{18}H_{16}N_{3}O_{3}S with a molecular weight of approximately 351.4 g/mol .

Mechanisms of Biological Activity

Research indicates that compounds containing benzothiazole and pyrrole rings exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzothiazole possess significant antimicrobial properties against various pathogens .
  • Anticancer Properties : Benzothiazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory mediators, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for gram-positive bacteria and higher MICs for gram-negative bacteria .
  • Anticancer Studies : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to increased cell death rates compared to untreated controls .
  • Anti-inflammatory Research : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases .

Table 1: Biological Activities of this compound

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of bacterial cell wall synthesis
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryReduction of pro-inflammatory cytokines

Q & A

Q. Q1. What are the recommended synthetic routes for methyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate, and how can intermediates be characterized?

Methodology :

  • Synthetic Routes : Multi-step synthesis involving coupling reactions (e.g., amide bond formation or cyclocondensation) to assemble the benzothiazole-pyrrolidinone-benzoate scaffold. For example, describes analogous syntheses of benzothiazole derivatives via modular coupling of heterocyclic precursors, achieving yields of 51–53% under controlled conditions .
  • Characterization : Use 1H/13C NMR to confirm regiochemistry and purity, HRMS for molecular weight validation, and elemental analysis to verify stoichiometry (Table 1).

Q. Table 1: Representative Characterization Data for Analogous Compounds

Compound ClassYield (%)1H NMR (δ, ppm)HRMS (Calcd/Found)Elemental Analysis (C/H/N %)
Benzothiazolone ligand537.85 (s, 1H, ArH), 3.2 (m)369.12/369.11C: 64.5/64.3; H: 5.4/5.5
Adapted from .

Q. Q2. How should researchers handle reactive intermediates or hazardous byproducts during synthesis?

Methodology :

  • Safety Protocols : Refer to Safety Data Sheets (SDS) for handling guidelines, including:
    • Use of fume hoods and PPE (gloves, goggles) to mitigate inhalation/skin contact risks .
    • Immediate first-aid measures (e.g., rinsing eyes with water for 15+ minutes for accidental exposure) .
  • Byproduct Management : Employ scavengers or column chromatography to isolate reactive intermediates. For example, highlights the use of Vilsmeier–Haack reaction conditions with controlled quenching to minimize hazards .

Advanced Research Questions

Q. Q3. How can X-ray crystallography resolve ambiguities in the structural elucidation of complex heterocyclic systems?

Methodology :

  • Crystallographic Analysis : Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of regiochemistry and stereochemistry. For example, the title compound in was resolved with a final R-factor of 0.052, confirming the spatial arrangement of substituents .
  • Data Interpretation : Use software (e.g., SHELX, OLEX2) to refine crystal structures and validate bond lengths/angles against computational models.

Q. Table 2: Crystallographic Parameters for a Pyrazole Derivative

ParameterValue
Space groupMonoclinic, P2₁/c
a, b, c (Å)10.12, 12.45, 15.78
Final R-factor0.052
Adapted from .

Q. Q4. What strategies improve reaction yields in multi-step syntheses involving benzothiazole derivatives?

Methodology :

  • Optimization :
    • Catalyst Screening : Use palladium catalysts for Suzuki couplings or acid catalysts for cyclization steps (e.g., achieved 53% yield with Pd(PPh₃)₄) .
    • Solvent/Time Control : Polar aprotic solvents (DMF, DMSO) at 80–100°C enhance reactivity without decomposition .
  • Troubleshooting : Monitor reaction progress via TLC/LC-MS to identify bottlenecks (e.g., intermediate instability).

Q. Q5. How can conflicting spectroscopic data (e.g., NMR shifts) be reconciled when characterizing novel analogs?

Methodology :

  • Multi-Technique Validation :
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra (e.g., aromatic protons in benzothiazole rings) .
    • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific atoms in complex structures.
    • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian09 calculations).

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